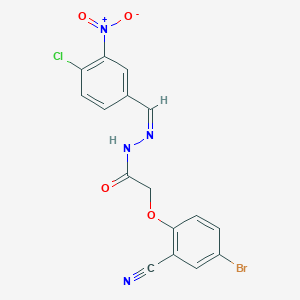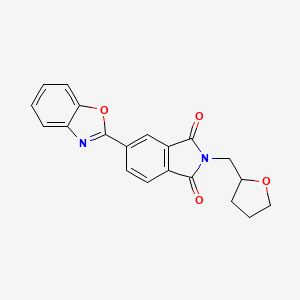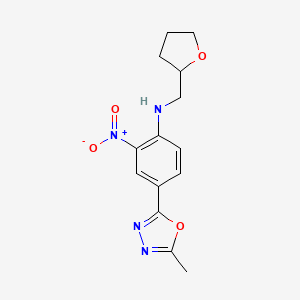
1-(4-chlorophenyl)-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CDP, is a synthetic compound that has been studied for its potential pharmacological properties. This compound has been shown to have potential applications in the field of medicine, particularly in the treatment of various diseases.
作用机制
The mechanism of action of 1-(4-chlorophenyl)-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that this compound may act by inhibiting the production of reactive oxygen species (ROS) and inflammatory cytokines. It may also modulate various signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types. It has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
1-(4-chlorophenyl)-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has low toxicity and is well-tolerated by animals. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
未来方向
There are several future directions for research on 1-(4-chlorophenyl)-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is to further investigate its potential applications in the treatment of neurodegenerative disorders. Another area of research is to investigate its potential applications in the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
合成方法
The synthesis of 1-(4-chlorophenyl)-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction between 4-chlorobenzaldehyde and 3,4-dihydroxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with urea and heated to obtain the final product.
科学研究应用
1-(4-chlorophenyl)-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. Studies have also shown that this compound has potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
(5Z)-1-(4-chlorophenyl)-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O5/c18-10-2-4-11(5-3-10)20-16(24)12(15(23)19-17(20)25)7-9-1-6-13(21)14(22)8-9/h1-8,21-22H,(H,19,23,25)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBWSCLMCVJGBP-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)O)C(=O)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3)O)O)/C(=O)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5916950.png)


![5-bromo-N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide](/img/structure/B5916966.png)
![5-bromo-N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5916968.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide](/img/structure/B5916978.png)
![2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5916983.png)



![1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917006.png)

![2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B5917016.png)
